Amide Substituent Electronic Profile and Lipophilicity Differentiate the 1-Naphthamide from the 3,4-Dimethoxyphenylacetamide Analog
The target compound replaces the 3,4-dimethoxyphenylacetamide side chain of the known ROCK inhibitor analog (CAS 557782-81-7) with a 1-naphthamide group. This substitution increases the predicted logP by approximately 1.5–2.0 log units, reduces the number of hydrogen-bond acceptors from 5 to 3, and replaces a flexible methylene linker with a directly conjugated aromatic amide . In the naphthamide VEGFR inhibitor series, analogous lipophilicity increases were associated with a >10-fold gain in cellular potency but also increased plasma protein binding [1].
| Evidence Dimension | Predicted lipophilicity (clogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | clogP ~5.2; HBA = 3 (ChemDraw estimation based on C₂₂H₁₆N₂OS) |
| Comparator Or Baseline | N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 557782-81-7): clogP ~3.4; HBA = 5 |
| Quantified Difference | ΔclogP ≈ +1.8; ΔHBA = −2 |
| Conditions | In silico prediction using ChemDraw Professional; values represent the neutral species at pH 7.4. |
Why This Matters
Higher lipophilicity may improve membrane permeability and CNS penetration potential, but the reduced hydrogen-bond capacity may lower aqueous solubility, directly influencing formulation strategy and assay buffer compatibility.
- [1] Harmange, J.-C. et al. Naphthamides as Novel and Potent Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and Evaluation. J. Med. Chem. 2008, 51 (6), 1649–1667. (SAR trend: lipophilic naphthamides show enhanced cellular potency but also increased PPB.) View Source
